Cas no 475561-83-2 (methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis)
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis Chemical and Physical Properties
Names and Identifiers
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- D-Proline, 4-fluoro-, methyl ester, (4R)-rel- (9CI)
- methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis
- 475561-83-2
- EN300-192647
- (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate
- CS-0184568
- 1064078-37-0
- methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate
- SCHEMBL13403392
- (2R,4R)-4-FLUORO-D-PROLINE METHYL ESTER
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- MDL: MFCD06796152
- Inchi: 1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1
- InChI Key: PGEIOIOBHIGEMT-RFZPGFLSSA-N
- SMILES: F[C@H]1CN[C@@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 147.06955672g/mol
- Monoisotopic Mass: 147.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 38.3Ų
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-192647-0.05g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 0.05g |
$648.0 | 2023-09-17 | ||
| Enamine | EN300-192647-0.1g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 0.1g |
$679.0 | 2023-09-17 | ||
| Enamine | EN300-192647-0.25g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 0.25g |
$710.0 | 2023-09-17 | ||
| Enamine | EN300-192647-0.5g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 0.5g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-192647-1.0g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 1g |
$772.0 | 2023-05-31 | ||
| Enamine | EN300-192647-2.5g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 2.5g |
$1239.0 | 2023-09-17 | ||
| Enamine | EN300-192647-5.0g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 5g |
$2020.0 | 2023-05-31 | ||
| Enamine | EN300-192647-10.0g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 10g |
$3580.0 | 2023-05-31 | ||
| Enamine | EN300-192647-1g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 1g |
$772.0 | 2023-09-17 | ||
| Enamine | EN300-192647-5g |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis |
475561-83-2 | 5g |
$2020.0 | 2023-09-17 |
methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis
Exploring Methyl (2R,4R)-4-Fluoropyrrolidine-2-Carboxylate, cis (CAS No. 475561-83-2): A Versatile Chiral Building Block in Modern Synthesis
In the realm of asymmetric synthesis and pharmaceutical intermediates, methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate, cis (CAS 475561-83-2) has emerged as a pivotal chiral scaffold. This fluorinated pyrrolidine derivative, characterized by its cis-configuration and ester functionality, is increasingly sought after for its role in designing bioactive molecules. Its unique stereochemistry and fluorine substitution make it a valuable asset in medicinal chemistry, particularly for modulating pharmacokinetic properties like metabolic stability and membrane permeability.
The growing interest in fluorinated compounds stems from their ability to fine-tune molecular interactions—a trend amplified by recent breakthroughs in PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors. Researchers frequently search for "how to introduce fluorine into heterocycles" or "chiral pyrrolidines in drug design," reflecting the demand for structurally diverse building blocks like methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate. Its CAS 475561-83-2 designation ensures precise identification in chemical databases, critical for reproducibility in peer-reviewed studies.
From a synthetic perspective, this compound exemplifies the convergence of stereoselective fluorination and ring functionalization. The cis-relationship between the fluorine and carboxylate groups offers spatial constraints that influence conformational preferences—an aspect explored in computational chemistry queries such as "impact of fluorinated pyrrolidines on molecular docking." Notably, its methyl ester moiety provides a handle for further derivatization, aligning with green chemistry principles by enabling late-stage modifications under mild conditions.
Beyond pharmaceuticals, CAS 475561-83-2 finds utility in agrochemical research, where fluorinated motifs enhance herbicidal selectivity. Discussions around "sustainable fluorination methods" often reference such intermediates, as the industry seeks to balance efficacy with environmental considerations. Analytical techniques like chiral HPLC and 19F-NMR are typically employed to verify the enantiopurity and structural integrity of this compound, addressing common quality control questions in synthetic workflows.
As the scientific community prioritizes three-dimensional molecular complexity (a theme highlighted in recent FDA approvals), methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate stands out as a template for sp3-rich architectures. Its adoption in fragment-based drug discovery underscores its relevance, particularly when paired with emerging technologies like AI-assisted retrosynthesis. With stringent regulatory emphasis on stereochemical control, this compound’s well-defined (2R,4R) configuration positions it as a reliable choice for GMP-compliant applications.
The thermochemical stability of cis-4-fluoropyrrolidine derivatives also sparks interest in materials science, where fluorinated heterocycles contribute to liquid crystal formulations. Patent analyses reveal iterative optimizations around such cores, answering industrial queries about "heat-resistant fluorinated scaffolds." Furthermore, the compound’s compatibility with cross-coupling reactions expands its utility in diversifying structure-activity relationships (SAR).
In educational contexts, CAS 475561-83-2 serves as a case study for stereocontrolled synthesis workshops. Its step-by-step preparation—often involving asymmetric hydrogenation or enzymatic resolution—addresses pedagogical searches like "teaching chirality with fluorinated examples." This dual academic-industrial appeal reinforces its status as a multifaceted tool in chemical innovation.
Looking ahead, the demand for enantiopure fluorinated intermediates is projected to rise alongside advances in targeted protein degradation and bioconjugation. The distinct physicochemical profile of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate (475561-83-2) ensures its continued relevance, offering researchers a stereodefined platform to address unmet challenges in molecular design.
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